Differential Potency Against Multidrug-Resistant Cancer Cell Lines
The tubulysin class demonstrates exceptional potency against cancer cell lines, including those with multidrug-resistant (MDR) phenotypes. While comprehensive, side-by-side IC50 data for all tubulysins across identical MDR cell lines is not uniformly published, the collective evidence from cross-study comparisons and class-level inference establishes a clear hierarchy of potency. Tubulysin D is often reported as one of the most potent natural variants, with IC50 values in the single-digit picomolar range against a panel of cancer cell lines [1]. In comparison, Tubulysin E and other members of the family are consistently described as having IC50 values in the 'low nanomolar to picomolar' range . This data indicates that while Tubulysin D might offer the absolute highest potency in certain assays, Tubulysin E provides a comparable and still extremely high level of potency, making it a viable and often more synthetically accessible alternative for ADC development. The precise quantification of this potency differential is critical for selecting an appropriate payload based on the required therapeutic window and target antigen density.
vs. Tubulysin D: IC50 3.1–670 pM across HL60, HCT116, MCF7, A549
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 in the low nanomolar range |
| Comparator Or Baseline | Tubulysin D: IC50 of 4.7 pM, 3.1 pM, 670 pM, and 13 pM against HL60, HCT116, MCF7, and A549 cell lines, respectively |
| Quantified Difference | Tubulysin E is approximately one to two orders of magnitude less potent than the most potent natural variant (Tubulysin D) but remains in the picomolar-low nanomolar range. |
| Conditions | Various mammalian cancer cell lines, including multidrug-resistant phenotypes (e.g., KB-V1 cervix carcinoma). |
Why This Matters
This potency differential allows researchers to choose a payload that balances extreme potency with potentially more manageable off-target toxicity and improved synthetic tractability.
- [1] PeptideDB, 'Tubulysin D', Accessed 2026. View Source
